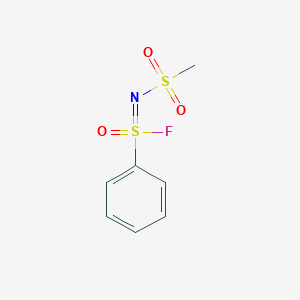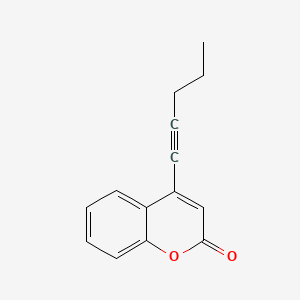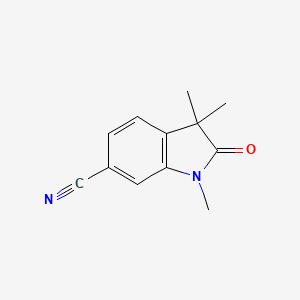
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3,3-trimethylindoline and suitable nitrile sources.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the nitrile group at the 6-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, primary amines, and various substituted indoline compounds.
Scientific Research Applications
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents and other biologically active compounds.
Biological Studies: The compound is studied for its effects on cell cycle and apoptosis, making it relevant in cancer research.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis by activating procaspase-3 and other apoptotic pathways . The compound’s structure allows it to bind to specific proteins, leading to the regulation of cell growth and death.
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-3-acetic acid: Another indoline derivative with biological activity.
1,3-Dimethyl-2-oxoindoline: Similar structure but lacks the nitrile group.
2-Oxoindoline-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position and the 2-oxo group makes it a versatile compound for various chemical transformations and biological studies.
Properties
CAS No. |
135354-01-7 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2)9-5-4-8(7-13)6-10(9)14(3)11(12)15/h4-6H,1-3H3 |
InChI Key |
RBVLDPDULHIHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C#N)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


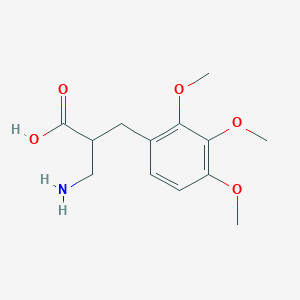
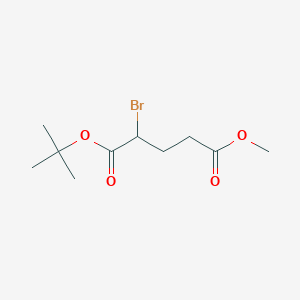
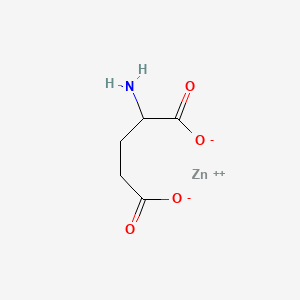
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
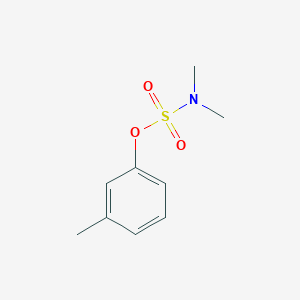
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
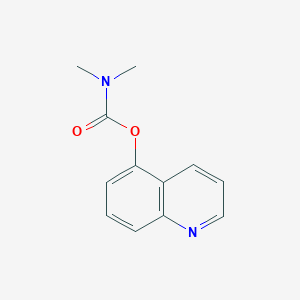
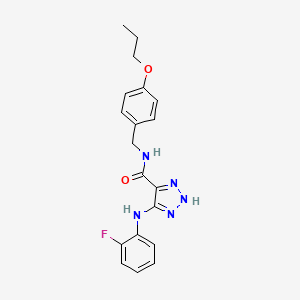
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
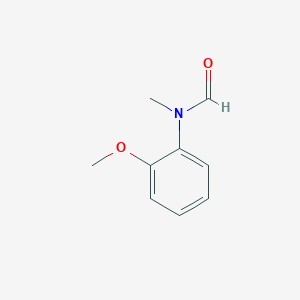

![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)
